[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-chloro-acetyl moiety at the 3-position of the piperidine ring. Its stereochemistry (S-configuration at the piperidin-3-yl group) is critical for its interactions in synthetic or biological contexts.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKNYPOXEPCUJP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113559 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-chloroacetyl)-3-piperidinyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354019-47-8 | |
| Record name | Carbamic acid, N-[(3S)-1-(2-chloroacetyl)-3-piperidinyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354019-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(2-chloroacetyl)-3-piperidinyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. The compound features a piperidine ring substituted with a chloroacetyl group, an isopropyl group, and a tert-butyl carbamate moiety. This combination suggests potential applications in various therapeutic areas, including cancer therapy and neuroprotection.
- Molecular Formula : C16H29ClN2O3
- Molecular Weight : 318.84 g/mol
- IUPAC Name : tert-butyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that piperidine derivatives, including this compound, exhibit anticancer properties . The compound has shown:
- Cytotoxicity : Demonstrated in FaDu hypopharyngeal tumor cells, where it induced apoptosis more effectively than the reference drug bleomycin .
- Mechanism of Action : The activation of the M3 muscarinic acetylcholine receptor (M3R) has been linked to cell proliferation and resistance to apoptosis, suggesting that targeting this pathway may be beneficial in colorectal cancer treatment .
2. Neuroprotective Effects
The piperidine scaffold is associated with neuroactive properties:
- Cholinesterase Inhibition : The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
- Antioxidant Properties : Some derivatives have shown antioxidant effects, which may contribute to neuroprotection .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. Key features influencing its biological activity include:
- Chloroacetyl Group : Enhances lipophilicity and may improve bioavailability.
- Tert-butyl Carbamate Moiety : Contributes to the stability and reactivity of the compound.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chloroacetyl)piperidine | Chloroacetyl group on piperidine | Antimicrobial |
| N-(tert-butoxycarbonyl)piperidine | Carbamate functionality | CNS activity |
| 1-(4-Methylphenyl)piperidine | Aromatic substitution on piperidine | Antidepressant effects |
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of this compound for its potential therapeutic applications:
- Anticancer Studies : Investigations into its cytotoxic effects against various cancer cell lines have shown promise, particularly through apoptosis induction mechanisms.
- Neuropharmacological Evaluations : Studies assessing cholinesterase inhibition indicate that this compound may serve as a dual inhibitor, enhancing its therapeutic profile in neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetyl Group
The chloroacetyl group (-COCH₂Cl) undergoes nucleophilic substitution reactions with amines, thiols, and alcohols. This reactivity is critical for modifying the compound’s structure in drug discovery or prodrug synthesis.
Hydrolysis Reactions
The tert-butyl carbamate and chloroacetyl group are susceptible to hydrolysis under acidic or basic conditions:
Carbamate Hydrolysis
-
Acidic Conditions : Cleavage of the tert-butyloxycarbonyl (Boc) group with HCl/dioxane or TFA/DCM yields the free amine.
Chloroacetyl Hydrolysis
-
Basic Conditions : NaOH/EtOH converts the chloroacetyl group to a hydroxyl or carboxylate group.
Elimination Reactions
Under strongly basic conditions (e.g., DBU, 1,8-diazabicycloundec-7-ene), the chloroacetyl group undergoes β-elimination to form α,β-unsaturated ketones :
-
Key Application : Intermediate for Michael addition reactions.
Piperidine Ring Functionalization
The piperidine nitrogen can participate in alkylation or acylation reactions after Boc deprotection:
Comparative Reactivity Analysis
The table below compares reactivity across functional groups:
| Functional Group | Reactivity | Preferred Conditions | Stability |
|---|---|---|---|
| Chloroacetyl | High (SN² reactions) | Polar aprotic solvents (DCM, THF), mild bases | Stable at RT but hygroscopic |
| tert-Butyl Carbamate | Low (requires strong acid) | TFA/HCl in DCM or dioxane | Stable in neutral/basic media |
| Piperidine N-H | Moderate (after deprotection) | Alkyl halides, acyl chlorides | Air-sensitive intermediates |
Stability Considerations
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .
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Light Sensitivity : Chloroacetyl group undergoes photodegradation; storage in amber vials recommended .
This compound’s multifunctional design enables tailored modifications for medicinal chemistry and materials science. Its reactivity profile underscores its utility as a scaffold in organic synthesis and drug development.
Comparison with Similar Compounds
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354008-13-1)
- Structure: Replaces the chloro-acetyl group with an amino-acetyl group.
- Molecular Formula : C15H29N3O3 (MW: 299.415 g/mol) .
- Key Differences: Reactivity: The amino group (-NH2) enhances nucleophilicity, making it a common intermediate in peptide coupling or amidation reactions, whereas the chloro-acetyl group is more electrophilic, suitable for alkylation or cross-coupling reactions . Applications: The amino derivative is often used in drug discovery (e.g., kinase inhibitors), while the chloro variant may serve as a precursor in organocatalysis or agrochemical synthesis .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1401668-73-2)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401668-25-4)
- Structure: Combines an (R)-configured piperidin-3-yl group with an (S)-2-amino-propionyl substituent.
- Applications: Such stereoisomers are often explored in structure-activity relationship (SAR) studies to optimize pharmacological properties .
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including protection/deprotection strategies and functional group transformations. Key steps may include:
- Step 1: Introduction of the tert-butyl carbamate (Boc) group to protect the piperidine nitrogen. This is critical for preventing undesired side reactions during subsequent steps .
- Step 2: Chloro-acetylation of the piperidine ring using 2-chloroacetyl chloride under inert conditions to avoid hydrolysis.
- Step 3: Isopropyl carbamate formation via coupling reactions, often employing carbodiimide-based reagents (e.g., DCC or EDC) .
Optimization Tips:
- Catalyst Use: Palladium-based catalysts (e.g., palladium diacetate) and phosphine ligands (e.g., XPhos) can enhance coupling efficiency .
- Temperature Control: Maintaining temperatures between 40–100°C during Boc deprotection or acetylation steps improves yield .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) are preferred for maintaining reaction homogeneity and stability of intermediates .
Example Reaction Table (Hypothetical):
| Step | Reaction Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| 1 | Boc protection, 0°C to RT, 12 h | DCM, DMAP | 85% | |
| 2 | Chloro-acetylation, N₂, 50°C, 6 h | THF, Et₃N | 70% | |
| 3 | Isopropyl coupling, RT, 24 h | DCC, CH₂Cl₂ | 65% |
Q. How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- Handling Precautions:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Chloro-acetyl derivatives may cause skin/eye irritation .
- Ventilation: Work in a fume hood due to potential inhalation hazards (acute toxicity Category 4 per CLP regulations) .
- Storage:
- Store at –20°C under inert gas (argon or nitrogen) to prevent degradation.
- Keep away from moisture and strong oxidizing agents to avoid decomposition .
Advanced Research Questions
Q. What advanced analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?
Methodological Answer:
- Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns). Compare retention times with a known (S)-configured standard .
- X-ray Crystallography: Provides definitive proof of stereochemistry by resolving the crystal structure of intermediates or final products .
- Optical Rotation: Measure specific rotation ([α]D) and compare with literature values for similar Boc-protected piperidine derivatives (e.g., [α]D = +15° to +30° in CHCl₃) .
Example Data:
| Technique | Parameter Measured | Expected Outcome | Reference |
|---|---|---|---|
| Chiral HPLC | Retention time = 8.2 min | Matches (S)-enantiomer standard | |
| X-ray | Dihedral angle = 112° | Confirms (S)-configuration |
Q. How can researchers resolve contradictions in reported synthetic yields when scaling up the production of this compound?
Methodological Answer:
- Statistical Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors affecting yield .
- Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FTIR or NMR) to detect intermediate accumulation or side reactions .
- Purification Refinement: Use gradient chromatography or recrystallization to isolate high-purity product, especially for stereochemically sensitive steps .
Case Study:
A scale-up from 1 g to 100 g batch size showed a yield drop from 65% to 45%. DoE revealed that inadequate mixing during the chloro-acetylation step caused localized overheating. Implementing a high-shear mixer restored yields to 60% .
Q. What strategies mitigate hazards during the synthesis of reactive intermediates like 2-chloroacetyl chloride derivatives?
Methodological Answer:
- In Situ Generation: Prepare 2-chloroacetyl chloride from acetic acid and PCl₃ to minimize storage risks .
- Quenching Protocols: Neutralize excess reagent with cold sodium bicarbonate solution before disposal .
- Real-Time Monitoring: Use gas detectors for HCl vapor and ensure scrubbers are installed in exhaust systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
